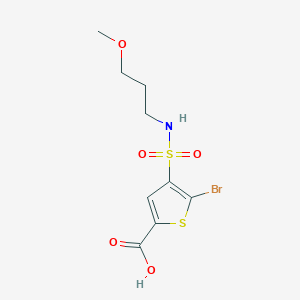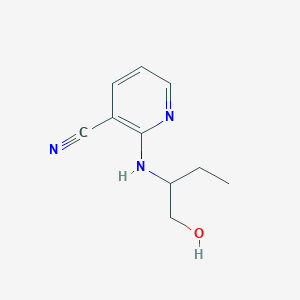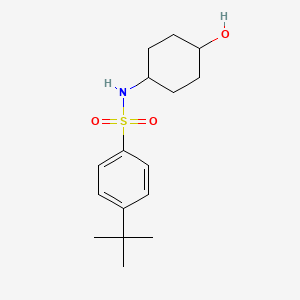
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline, also known as DNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline inhibits NOS by binding to the heme group of the enzyme, which is essential for its activity. The binding of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline to NOS results in the inhibition of NO production, which leads to a decrease in vasodilation and neurotransmission. The inhibition of NOS by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline have been extensively studied. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to inhibit the production of NO in various cell types such as endothelial cells, macrophages, and neuronal cells. The inhibition of NO production by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to decrease vasodilation, neurotransmission, and immune response. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has several advantages and limitations for lab experiments. The advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline include its potency as an NOS inhibitor, its stability under normal laboratory conditions, and its ability to inhibit NO production in various cell types. The limitations of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline. One direction is to study the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline on other enzymes and signaling pathways that are involved in various diseases. Another direction is to develop new methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline that are more efficient and cost-effective. Furthermore, the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline can be synthesized using various methods, but the most common method involves the reaction of 2,4-dinitroaniline with 1,3-benzodioxole in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified using recrystallization. The purity of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline can be determined using various analytical techniques such as HPLC, GC, and NMR.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been used to study the role of NO in various diseases such as cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-16(19)10-2-3-11(12(6-10)17(20)21)15-7-9-1-4-13-14(5-9)23-8-22-13/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUUSKYDGXPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)


![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)
